N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a propylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation of 4-biphenylcarboxaldehyde with 4-methylaniline in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is essential to maintain the desired reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydrazide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or amides.
Scientific Research Applications
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-Biphenylyl)propylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
- N’-[(1E)-1-(4-Biphenylyl)propylidene]-2-(2-methylphenyl)aminoacetohydrazide
Uniqueness
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is unique due to its specific biphenyl and propylidene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C24H25N3O |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-(4-methylanilino)-N-[(E)-1-(4-phenylphenyl)propylideneamino]acetamide |
InChI |
InChI=1S/C24H25N3O/c1-3-23(21-13-11-20(12-14-21)19-7-5-4-6-8-19)26-27-24(28)17-25-22-15-9-18(2)10-16-22/h4-16,25H,3,17H2,1-2H3,(H,27,28)/b26-23+ |
InChI Key |
BNIOLMQPHUWVHJ-WNAAXNPUSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CNC1=CC=C(C=C1)C)/C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=NNC(=O)CNC1=CC=C(C=C1)C)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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